2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core with a sulfone (5,5-dioxide) group, a nitrile (carbonitrile) substituent, and aromatic moieties substituted with hydroxy and methoxy groups. Its synthesis typically involves multistep reactions, starting from methyl anthranilate, followed by N-benzylation, sulfonylation, and multicomponent cyclization with malononitrile and substituted aldehydes .
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O7S/c1-35-18-8-6-7-16(11-18)15-31-21-10-5-4-9-19(21)26-27(39(31,33)34)24(20(14-29)28(30)38-26)17-12-22(36-2)25(32)23(13-17)37-3/h4-13,24,32H,15,30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRERANXCKLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel class of pyrano[3,2-c]benzothiazine derivatives. Its complex structure suggests potential biological activities that could be harnessed for therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The structural formula of the compound is illustrated below:
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through various in vitro assays targeting cancer cell lines and evaluating its anti-inflammatory properties. The following sections detail the findings from these studies.
Anticancer Activity
Recent research has identified significant anticancer properties associated with this compound. It has been shown to exhibit:
- Cytotoxic Effects : The compound demonstrated potent cytotoxicity against several human tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (518 A2) cells. The IC50 values for these cell lines were notably low, indicating high efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.15 |
| HCT-116 | 0.04 |
| 518 A2 | 0.40 |
- Mechanism of Action : The mechanism appears to involve microtubule disruption and centrosome de-clustering, leading to G2/M phase cell cycle arrest. This was corroborated by flow cytometry analyses that indicated a significant increase in cells arrested at the G2/M checkpoint.
Anti-Angiogenic Properties
In addition to its cytotoxic effects, the compound also exhibited anti-angiogenic properties:
- In Vitro Studies : The compound inhibited endothelial cell proliferation and migration in vitro, which are critical processes in angiogenesis.
- In Vivo Studies : In animal models, it significantly reduced tumor vascularization as observed through histological analysis.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Melanoma Treatment : A study involving 518 A2 melanoma cells revealed that treatment with the compound led to a significant reduction in tumor growth compared to untreated controls.
- Combination Therapy : In combination with established chemotherapeutics like Sorafenib, the compound enhanced anticancer activity, suggesting potential for use in multi-drug regimens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
- Core Heterocycles: The target compound’s benzothiazine dioxide core (vs. The sulfone group in the target compound distinguishes it from non-sulfonated analogs (e.g., pyrano-pyran in ), which may alter solubility and metabolic resistance .
- Substituent Effects: 4-Hydroxy-3,5-dimethoxyphenyl: This polar substituent likely enhances hydrogen bonding with MAO isoforms compared to purely hydrophobic groups (e.g., benzyl in compound 6d) .
Bioactivity and Selectivity
MAO Inhibition :
- Compound 6d (benzyl-substituted analog) shows selective MAO-B inhibition (IC₅₀ ~ 0.8 µM), while 7q (methyl-substituted) targets MAO-A . The target compound’s 3-methoxybenzyl group may balance selectivity for both isoforms due to intermediate hydrophobicity.
- Molecular docking () suggests that hydroxy and methoxy groups form hydrogen bonds with MAO-A’s FAD cofactor, while benzyl groups interact with hydrophobic pockets in MAO-B .
Comparative Potency :
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported in the evidence, but analogs like 6h () melt at 232–236°C, while pyrano-pyrazole 3s () melts at 170–171°C. Higher melting points in sulfone-containing derivatives suggest stronger crystal lattice interactions .
Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
